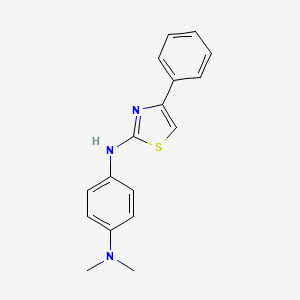

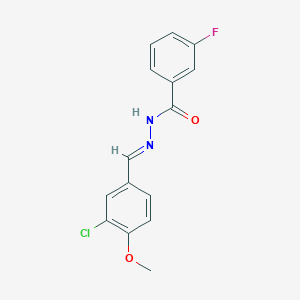

N,N-dimethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

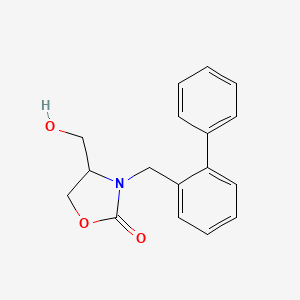

N,N-dimethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine, also known as DTT, is a chemical compound that has been widely used in scientific research. DTT is a reducing agent that is commonly used to break disulfide bonds in proteins and peptides.

Applications De Recherche Scientifique

Organic Synthesis Applications

N,N-dimethyl-N'-(4-phenyl-1,3-thiazol-2-yl)-1,4-benzenediamine and its derivatives are utilized in organic synthesis, showcasing their versatility in constructing complex molecules. For instance, the compound has been involved in the CuI-catalyzed amination of aryl halides with guanidines or amidines, facilitating the synthesis of 1-H-2-substituted benzimidazoles. This process highlights its role in creating structures relevant to pharmaceutical research and development (Deng, McAllister, & Mani, 2009).

Photophysics and Materials Science

In the realm of materials science, derivatives of this compound are explored for their photophysical properties. Studies have delved into the molecular and electronic structures of complexes containing derivatives of this compound, investigating their potential in applications such as electronic materials and sensors. The research into these complexes contributes to our understanding of the electronic interactions at play, which are crucial for developing new materials with tailored properties (Chłopek, Bill, Weyhermüller, & Wieghardt, 2005).

Corrosion Inhibition

The application of this compound derivatives in corrosion inhibition showcases their practical utility in protecting metals. These derivatives have been investigated for their efficacy in inhibiting steel corrosion in acidic environments, demonstrating the compound's relevance in industrial applications where corrosion resistance is paramount. The efficiency of these inhibitors is attributed to their ability to form protective layers on metal surfaces, significantly reducing corrosion rates (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).

Propriétés

IUPAC Name |

4-N,4-N-dimethyl-1-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c1-20(2)15-10-8-14(9-11-15)18-17-19-16(12-21-17)13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFGWQQRUJBTDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)

![1-iodo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5568492.png)

![1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5568511.png)

![6-methoxy-N,3-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B5568552.png)

![4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B5568562.png)